1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate
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Overview
Description
1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s). This particular compound features both imidazole and thiazole rings, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazo[2,1-b]thiazole ring system followed by the esterification with 1,3-benzothiazol-2-ylmethyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other imidazole and thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Properties
Molecular Formula |
C15H11N3O2S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate |
InChI |
InChI=1S/C15H11N3O2S2/c19-14(7-10-8-18-5-6-21-15(18)16-10)20-9-13-17-11-3-1-2-4-12(11)22-13/h1-6,8H,7,9H2 |
InChI Key |
ODXZMIYAIOAUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)CC3=CN4C=CSC4=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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